molecular formula C5H6N4O B1280228 5-Aminopyrazine-2-carboxamide CAS No. 89323-09-1

5-Aminopyrazine-2-carboxamide

Cat. No. B1280228
CAS RN: 89323-09-1
M. Wt: 138.13 g/mol
InChI Key: JAVGJSUOZDZWBY-UHFFFAOYSA-N
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Description

5-Aminopyrazine-2-carboxamide is a chemical compound that has been the subject of various studies due to its potential biological activities. It serves as a scaffold for the development of pharmaceutical agents targeting a range of diseases. The compound's derivatives have shown remarkable antiavian influenza virus activity , and have been used to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum . Additionally, N-substituted derivatives of this compound have demonstrated antimycobacterial properties , and some have been evaluated for anti-infective properties, although with varying degrees of success .

Synthesis Analysis

The synthesis of 5-Aminopyrazine-2-carboxamide derivatives involves various routes. One study describes a new route to synthesize benzamide-based 5-aminopyrazoles, which are then used to create fused heterocycles with significant antiviral activities . Another approach involves the use of 5-Aminopyrazine-4-carboxamide as an alternative scaffold to create selective inhibitors for certain kinases . The synthesis of related compounds, such as N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, involves nucleophilic substitution with various non-aromatic amines . Additionally, a novel improved synthesis of 3-aminopyrazine-2-carboxylic acid, which is structurally related to 5-Aminopyrazine-2-carboxamide, has been reported, starting from pyrazine-2,3-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of 5-Aminopyrazine-2-carboxamide and its derivatives is characterized using various analytical techniques. Mass spectroscopy, 1H NMR, IR spectroscopy, and X-ray analysis are commonly employed to confirm the structures of newly synthesized compounds . These techniques ensure the correct identification of the target compound and its derivatives, which is crucial for subsequent biological testing.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Aminopyrazine-2-carboxamide derivatives are diverse and include reactions such as alkylation with alkyl halides, reaction with hydrazine, and nucleophilic substitution . These reactions are carefully designed to introduce specific functional groups that confer the desired biological activity to the final compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Aminopyrazine-2-carboxamide derivatives, such as lipophilicity, are important for their biological activity and are often calculated or measured during the characterization process . These properties can influence the compound's solubility, stability, and ability to interact with biological targets. Understanding these properties is essential for the rational design of new drugs based on the 5-Aminopyrazine-2-carboxamide scaffold.

Scientific Research Applications

Antimycobacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 5-Aminopyrazine-2-carboxamide derivatives have been synthesized and tested for their antimycobacterial activity . These compounds have shown in vitro whole cell activity against Mycobacterium tuberculosis H37Rv .
  • Methods of Application: The compounds were synthesized using aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . This method led to higher yields and shorter reaction times compared to the conventional heating method .
  • Results: Four compounds showed activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide . The best MIC (minimum inhibitory concentration) was 6 µM, displayed by 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide .

Antifungal Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Some 5-Aminopyrazine-2-carboxamide derivatives with alicyclic side chains have shown activity against fungi .
  • Methods of Application: The compounds were synthesized using microwave assisted synthesis methodology .
  • Results: Only a small number of substances with alicyclic side chains showed activity against fungi which was the same or higher than standards . The biological efficacy of the compounds increased with rising lipophilicity .

Photosynthetic Electron Transport Inhibition

  • Scientific Field: Plant Biochemistry
  • Application Summary: Some 5-Aminopyrazine-2-carboxamide derivatives have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts .
  • Methods of Application: The compounds were synthesized using microwave assisted synthesis methodology .
  • Results: Nine pyrazinamide derivatives inhibited PET in spinach chloroplasts, and the IC50 values of these compounds varied in the range from 14.3 to 1590.0 µmol/L . The inhibitory activity was connected not only with the lipophilicity, but also with the presence of secondary amine fragment bounded to the pyrazine ring .

Synthesis of 5-Aminopyrazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: The 5-aminopyrazole system is an important heterocyclic template that has attracted considerable interest because of its long history of application in the pharmaceutical and agrochemical industries . These compounds have been extensively investigated over the past one hundred years .
  • Methods of Application: Various synthetic methods have been developed for these compounds, particularly those that involve the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines .
  • Results: Besides the importance of 5-aminopyrazoles as biologically active agents, they are also useful synthons and building blocks for many heterocyclic products and can act as a binucleophile .

TGR5 Agonists

  • Scientific Field: Medicinal Chemistry
  • Application Summary: TGR5 is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity . A series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed, synthesized and evaluated in vitro and in vivo .
  • Methods of Application: The compounds were synthesized and evaluated for their activity as TGR5 agonists .
  • Results: The most potent compounds exhibited excellent hTGR5 activity .

Synthesis of Heterocyclic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: The 5-aminopyrazole system is an important heterocyclic template that has attracted considerable interest because of its long history of application in the pharmaceutical and agrochemical industries . These compounds have been extensively investigated over the past one hundred years .
  • Methods of Application: Various synthetic methods have been developed for these compounds, particularly those that involve the reactions of β-ketonitriles, malonononitrile, alkylidenemalononitriles and their derivatives with hydrazines .
  • Results: Besides the importance of 5-aminopyrazoles as biologically active agents, they are also useful synthons and building blocks for many heterocyclic products and can act as a binucleophile .

TGR5 Agonists

  • Scientific Field: Medicinal Chemistry
  • Application Summary: TGR5 is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity . A series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed, synthesized and evaluated in vitro and in vivo .
  • Methods of Application: The compounds were synthesized and evaluated for their activity as TGR5 agonists .
  • Results: The most potent compounds exhibited excellent hTGR5 activity .

Safety And Hazards

The safety information for 5-Aminopyrazine-2-carboxamide includes hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-aminopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVGJSUOZDZWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502954
Record name 5-Aminopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyrazine-2-carboxamide

CAS RN

89323-09-1
Record name 5-Aminopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Hussain, EJ Choi, A Maqbool, M Atif, H Zeb… - Journal of Industrial and …, 2021 - Elsevier
… 5-aminopyrazine-2-carbonitrile afforded to 5-aminopyrazine-2-carboxamide without disturbing the amino-group (Table 3, entry 12), although a steric factor was observed for the …
Number of citations: 5 www.sciencedirect.com

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